Sdz-lap-977 was developed through medicinal chemistry efforts aimed at optimizing natural product leads for anticancer activity. The compound is categorized under microtubule-targeting agents, which are known to interfere with the dynamic stability of microtubules, thereby affecting mitotic processes in cancer cells. Its structural framework allows it to interact with tubulin, making it a candidate for further exploration in oncological drug development .
The synthesis of Sdz-lap-977 involves several key steps:
The molecular structure of Sdz-lap-977 can be described as follows:
The three-dimensional conformation of Sdz-lap-977 allows for specific interactions with tubulin, particularly at critical binding sites that influence its inhibitory effects on microtubule dynamics .
Sdz-lap-977 participates in several chemical reactions relevant to its function:
The mechanism by which Sdz-lap-977 exerts its anticancer effects primarily involves:
Molecular dynamics simulations have provided insights into how specific structural features contribute to binding affinity and inhibitory action against tubulin .
Sdz-lap-977 has several promising applications in scientific research and potential therapeutic use:
The discovery of SDZ-LAP-977 originated from research focused on lavendustin A, a microbial metabolite known for its potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Researchers at Novartis Pharmaceuticals Corporation synthesized SDZ-LAP-977 as a structurally modified analogue by retaining key pharmacophoric elements while simplifying the complex structure of lavendustin A [7] [9]. The compound features two primary aromatic components: a methyl salicylate moiety (Ring B) and a 2,5-dimethoxyphenethyl group (Ring A), linked through an ethylene bridge [7] [4].
Initial biological evaluation revealed SDZ-LAP-977 possessed potent antiproliferative activity against diverse human cancer cell lines, including pancreatic carcinoma (MIA PaCa-2) and vulvar carcinoma (A431) models. Notably, it demonstrated significant in vivo efficacy in nude mouse xenograft models of these cancers following both oral and intravenous administration. This efficacy occurred without observable hematosuppression or immunosuppression at therapeutic doses, suggesting a favorable therapeutic window [7]. A critical finding was its retention of activity against cancer cells expressing the multidrug resistance (MDR) phenotype, a common limitation of many natural product-derived chemotherapeutics [7]. Surprisingly, despite its structural lineage from an EGFR inhibitor, mechanistic studies revealed SDZ-LAP-977 did not inhibit EGFR tyrosine kinase activity. Instead, it induced mitotic arrest through a novel mechanism involving tubulin targeting [7] [4].
The biological profile of SDZ-LAP-977 underscores the therapeutic importance of tubulin and the unexpected outcomes inherent in natural product derivatization.
Tubulin as a Validated Anticancer Target: Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential for mitosis, intracellular transport, and cell motility. Disrupting microtubule dynamics through polymerization inhibition or stabilization effectively halts cell division, particularly in rapidly proliferating cancer cells. Clinically validated tubulin-targeting agents (e.g., paclitaxel, vinblastine, colchicine-site binders) form a cornerstone of cancer chemotherapy [4] [5] [8]. SDZ-LAP-977 binds specifically to the colchicine site on β-tubulin, inhibiting tubulin polymerization in vitro and preventing microtubule assembly. This binding triggers sustained mitotic arrest, ultimately leading to apoptotic cell death in cancer cells [4] [7]. Crucially, colchicine-site binders like SDZ-LAP-977 often circumvent P-glycoprotein (P-gp) mediated MDR, a significant advantage over taxanes or vinca alkaloids [7] [8].
The EGFR Paradox and Serendipity: The initial design rationale for SDZ-LAP-977 stemmed from lavendustin A's potent EGFR tyrosine kinase inhibition (IC₅₀ ~4 nM). However, SDZ-LAP-977 itself showed negligible activity against EGFR in cell-free assays despite its structural similarity and potent cellular antiproliferative effects [7]. This disconnect highlights a crucial aspect of natural product optimization: structural simplification can profoundly alter target specificity. While initially unexpected, the shift from EGFR inhibition to tubulin targeting proved clinically relevant, as tubulin remains a high-value target in oncology, especially for agents overcoming MDR [1] [4] [7].
Dual-Pathway Rationale Context: Although SDZ-LAP-977 primarily acts via tubulin inhibition, its historical context within the lavendustin family links it to EGFR pathway research. This dual-pathway connection (by origin and discovered mechanism) exemplifies how natural product derivatives can yield novel chemotypes against diverse targets. The tubulin mechanism provided a robust rationale for its observed efficacy against solid tumors and MDR models [4] [7] [8].
Table 1: Overcoming Multidrug Resistance: Activity of SDZ-LAP-977 Compared to Standard Chemotherapeutics
Cell Line Pair | Resistance Mechanism | SDZ-LAP-977 Activity | Reference Drug (e.g., Doxorubicin, Vincristine) Activity |
---|---|---|---|
MDA-MB-435 / MDA-MB-435/LCC6MDR1 | P-glycoprotein (P-gp) Overexpression | Retained Potency (Similar IC₅₀ in sensitive and resistant lines) | Markedly Reduced Potency in Resistant line (High Resistance Ratio) |
OVCAR-8 / NCI/ADR-RES | P-gp Overexpression | Retained Potency | Markedly Reduced Potency |
HEK293 MRP1 / MRP2 Transfectants | MRP1/MRP2 Overexpression | Retained Potency | Often Reduced Potency |
HEK293-482R2 | BCRP Overexpression | Retained Potency | Often Reduced Potency |
Data derived from studies on SDZ-LAP-977 and related tubulin inhibitors targeting the colchicine site [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7